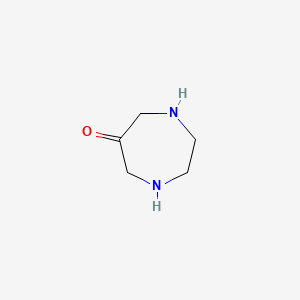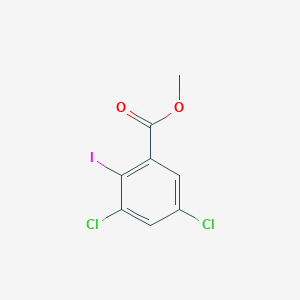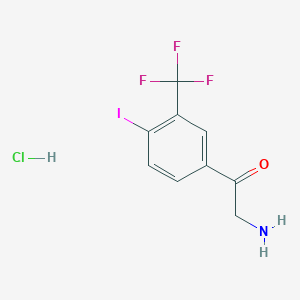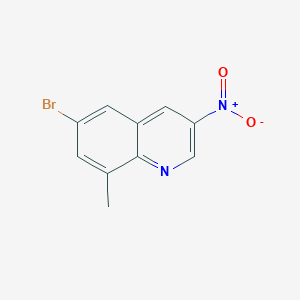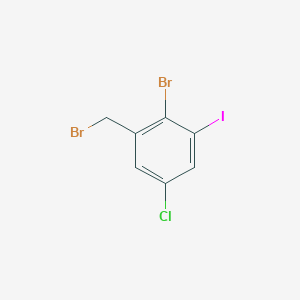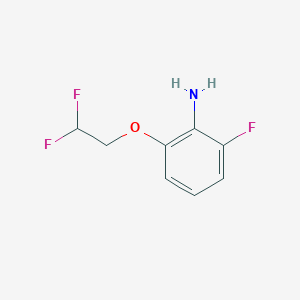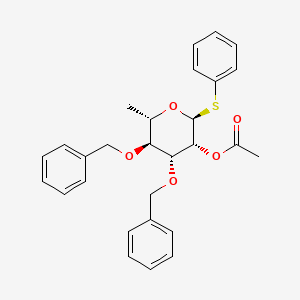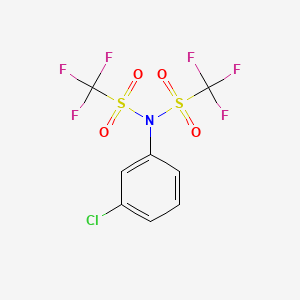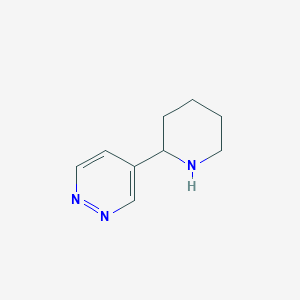![molecular formula C14H14O2S B12853677 Methyl 2'-methyl[1,1'-biphenyl]-4-yl sulfone](/img/structure/B12853677.png)
Methyl 2'-methyl[1,1'-biphenyl]-4-yl sulfone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2’-methyl[1,1’-biphenyl]-4-yl sulfone is an organic compound belonging to the sulfone family. Sulfones are characterized by the presence of a sulfonyl functional group attached to two carbon atoms. This particular compound features a biphenyl structure with a methyl group at the 2’ position and a sulfonyl group at the 4-yl position. The unique arrangement of these functional groups imparts specific chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2’-methyl[1,1’-biphenyl]-4-yl sulfone typically involves the following steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene derivative and a boronic acid derivative.
Introduction of Methyl Group: The methyl group can be introduced via Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst such as aluminum chloride.
Sulfonylation: The sulfonyl group is introduced through the oxidation of a thioether precursor using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Industrial Production Methods
Industrial production of methyl 2’-methyl[1,1’-biphenyl]-4-yl sulfone may involve continuous flow processes to enhance efficiency and yield. Catalytic methods, such as palladium-catalyzed coupling reactions, are often employed to ensure high selectivity and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2’-methyl[1,1’-biphenyl]-4-yl sulfone undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be further oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group back to a thioether.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents (e.g., bromine), nitrating agents (e.g., nitric acid)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Thioethers
Substitution: Halogenated biphenyls, nitro biphenyls
Applications De Recherche Scientifique
Methyl 2’-methyl[1,1’-biphenyl]-4-yl sulfone has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of polymers and advanced materials with specific mechanical and thermal properties.
Mécanisme D'action
The mechanism of action of methyl 2’-methyl[1,1’-biphenyl]-4-yl sulfone involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the biphenyl structure allows for π-π stacking interactions with aromatic residues in proteins, further enhancing its binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 4’-methyl[1,1’-biphenyl]-4-yl sulfone
- Methyl 2’-ethyl[1,1’-biphenyl]-4-yl sulfone
- Methyl 2’-methyl[1,1’-biphenyl]-3-yl sulfone
Uniqueness
Methyl 2’-methyl[1,1’-biphenyl]-4-yl sulfone is unique due to the specific positioning of the methyl and sulfonyl groups, which imparts distinct chemical reactivity and physical properties. This unique arrangement allows for selective interactions with molecular targets, making it valuable in various applications.
Propriétés
Formule moléculaire |
C14H14O2S |
|---|---|
Poids moléculaire |
246.33 g/mol |
Nom IUPAC |
1-methyl-2-(4-methylsulfonylphenyl)benzene |
InChI |
InChI=1S/C14H14O2S/c1-11-5-3-4-6-14(11)12-7-9-13(10-8-12)17(2,15)16/h3-10H,1-2H3 |
Clé InChI |
JZOTWJCMNIXIHA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1C2=CC=C(C=C2)S(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


